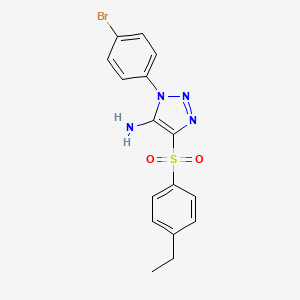

1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, an ethylphenylsulfonyl group, and an amine group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the bromophenyl group: This step often involves a halogenation reaction where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).

Attachment of the ethylphenylsulfonyl group: This can be done through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.

Introduction of the amine group: This step may involve the reduction of a nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst or other suitable reducing agents.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness and scalability.

Análisis De Reacciones Químicas

1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the compound.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Sulfonylation and Desulfonylation: The ethylphenylsulfonyl group can be introduced or removed through sulfonylation and desulfonylation reactions, respectively.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives of triazole can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or disruption of nucleic acid metabolism.

Anticancer Activity

The anticancer potential of 1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine has been evaluated against several cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic pathways. Notably, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research evaluated the antimicrobial activity of various triazole derivatives against resistant strains of bacteria. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, showcasing its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Properties

In another study focusing on the anticancer effects of sulfonamide derivatives, researchers found that this compound exhibited strong cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics . Molecular docking studies further elucidated its binding affinity to key targets involved in cancer progression.

Mecanismo De Acción

The mechanism of action of 1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparación Con Compuestos Similares

1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

1-(4-bromophenyl)-4-((4-methylphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine: This compound has a methylphenylsulfonyl group instead of an ethylphenylsulfonyl group, which may affect its solubility and interaction with biological targets.

1-(4-bromophenyl)-4-((4-ethylphenyl)sulfonyl)-1H-1,2,3-triazol-5-carboxamide: This compound has a carboxamide group instead of an amine group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-bromophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine (CAS Number: 912780-92-8) is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial effects, interactions with proteins, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H15BrN4O2S

- Molecular Weight : 407.2849 g/mol

The compound features a bromophenyl group and an ethylbenzenesulfonyl moiety, contributing to its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound showed notable inhibitory effects:

| Pathogen | Method Used | Inhibition Concentration (μg/mL) |

|---|---|---|

| Fusarium Wilt (race 4) | Mycelium growth rate test | 29.34 |

| Colletotrichum gloeosporioides | Mycelium growth rate test | 12.53 |

| Xanthomonas oryzae | Agar well diffusion method | Significant compared to controls |

These results indicate its potential as an antifungal and antibacterial agent, particularly against plant pathogens .

Protein Interaction Studies

The interaction of the compound with globular proteins such as human immunoglobulin (HIg) and bovine hemoglobin (BHg) was investigated using various spectroscopic techniques. The findings revealed that:

- Fluorescence Quenching : The compound quenches the fluorescence intensity of HIg and BHg through a static mechanism.

- Microenvironment Alteration : UV-vis absorption and fluorescence spectra indicated that the compound alters the microenvironment surrounding these proteins in aqueous solutions.

This suggests potential applications in drug delivery systems or as a bioconjugate in therapeutic contexts .

Toxicity Assessment

Acute toxicity studies conducted on Kunming strain mice showed no significant toxic effects upon intragastric administration of the compound. This is crucial for evaluating its safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

A detailed analysis of various derivatives of triazole compounds highlighted the importance of substituents in modulating biological activity. For instance, modifications to the bromophenyl and sulfonyl groups can enhance antimicrobial efficacy or alter protein-binding characteristics. This aspect is vital for future drug design efforts targeting specific biological pathways .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-(4-ethylphenyl)sulfonyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S/c1-2-11-3-9-14(10-4-11)24(22,23)16-15(18)21(20-19-16)13-7-5-12(17)6-8-13/h3-10H,2,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLMAQTXTLCTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.